molecular formula C12H15NO2 B11817987 3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans-

3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans-

Cat. No.: B11817987
M. Wt: 205.25 g/mol
InChI Key: CQACFNSKPYNJEE-MNOVXSKESA-N
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Description

3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs . The trans- configuration of this compound indicates the specific spatial arrangement of its substituents, which can significantly influence its chemical and biological properties.

Preparation Methods

The synthesis of 3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- can be achieved through various synthetic routes. One common method involves the Michael addition reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, followed by reduction and esterification . The reaction conditions typically include the use of organocatalysts to achieve high enantioselectivity and yield. Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity by fitting into the active site of the target protein . The phenyl and ester groups can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability . The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- can be compared with other pyrrolidine derivatives, such as:

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl (2R,3R)-2-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1

InChI Key

CQACFNSKPYNJEE-MNOVXSKESA-N

Isomeric SMILES

COC(=O)[C@@H]1CCN[C@H]1C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CCNC1C2=CC=CC=C2

Origin of Product

United States

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